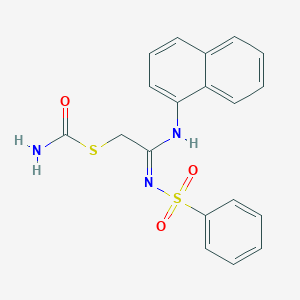

![molecular formula C25H22N8O3 B2479417 2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione CAS No. 920226-05-7](/img/structure/B2479417.png)

2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

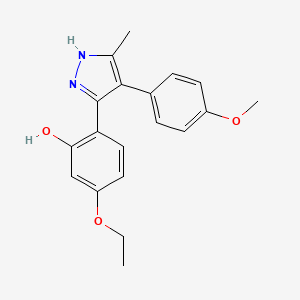

Descripción

Synthesis Analysis

While I couldn’t find the specific synthesis process for your compound, pyrimidines are often synthesized by reacting chalcone with guanidine hydrochloride1. The most popular approaches for synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions2.Molecular Structure Analysis

The compound likely contains a pyrimidine ring, which is integral to DNA and RNA and imparts diverse pharmacological properties1.

Chemical Reactions Analysis

The main approach to both functionalized and fused pyrazoles is the condensation reactions of 1,3-difunctional electrophilic substrates with hydrazines3.

Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not available in the literature I found.Aplicaciones Científicas De Investigación

Antihypertensive Agents

A study conducted by Bayomi et al. (1999) synthesized a series of 1,2,4-triazolol[1,5-alpha]pyrimidines, which included compounds structurally related to 2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione. These compounds showed promising antihypertensive activity in both in vitro and in vivo tests (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).

5-HT2 Antagonist Activity

In research by Watanabe et al. (1992), a series of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives were prepared, including structures similar to the compound . These derivatives displayed potent 5-HT2 antagonist activity, which can be relevant in the treatment of various neurological and psychiatric disorders (Watanabe et al., 1992).

Antitumor Activity

A study by Zhou et al. (2017) synthesized and analyzed the crystal structures of arylpiperazine compounds, which included derivatives with antitumor activity. This indicates the potential use of these compounds in the development of new anticancer drugs (Zhou, Yan, Shi, Xu, & Shangguan, 2017).

Safety And Hazards

Direcciones Futuras

Given the therapeutic potential of heterocyclic pyrimidine scaffolds1, there could be future research opportunities in exploring the biological activities of this specific compound.

Please note that this is a general analysis based on the structural components of the compound. For a comprehensive analysis of the specific compound, more detailed information or studies would be needed.

Propiedades

IUPAC Name |

2-[2-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N8O3/c1-16-6-8-17(9-7-16)33-23-21(28-29-33)22(26-15-27-23)31-12-10-30(11-13-31)20(34)14-32-24(35)18-4-2-3-5-19(18)25(32)36/h2-9,15H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MANDSTIABAWEFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

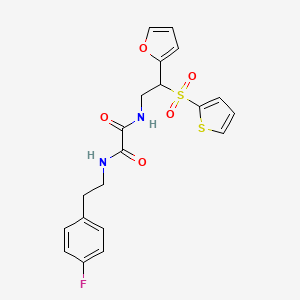

![Ethyl 3-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-3-oxopropanoate](/img/structure/B2479337.png)

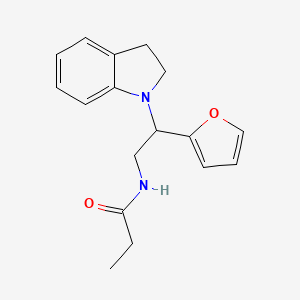

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2479342.png)

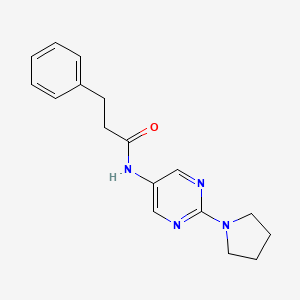

![4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether](/img/structure/B2479353.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2479358.png)